2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile

Catalog No.
S2725370
CAS No.
1335150-09-8
M.F
C28H19N5S2
M. Wt
489.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,...

CAS Number

1335150-09-8

Product Name

2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile

IUPAC Name

2-[[4-[5-(4-methyl-N-(4-methylphenyl)anilino)thiophen-2-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]propanedinitrile

Molecular Formula

C28H19N5S2

Molecular Weight

489.62

InChI

InChI=1S/C28H19N5S2/c1-18-3-8-22(9-4-18)33(23-10-5-19(2)6-11-23)26-14-13-25(34-26)24-12-7-21(15-20(16-29)17-30)27-28(24)32-35-31-27/h3-15H,1-2H3

InChI Key

BCJCBXQJAANTJL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(S3)C4=CC=C(C5=NSN=C45)C=C(C#N)C#N

Solubility

not available

Description

2-{[7-(5-N,N-Ditolylaminothiophen-2-yl)-2,1,3-benzothiadiazol-4-yl]methylene}malononitrile (DTDCTB) is a conducting polymer that can be used as a donor molecule. It is majorly used in the development of organic electronics.
Device structure:
MoO3 (30nm) / DTDCTB (7nm) / DTDCTB:C60/C70 (40nm) / C60/C70 (7nm) / BCP (10nm) / Ag

Device performance:
  • JSC = 14.68 mA/cm2
  • VOC = 0.8 V
  • FF = 0.5
  • PCE = 5.81%


Synthesis and Characterization:

2-((7-(5-(Di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile, also known as GLPBio product GB53454, is an organic compound synthesized and characterized for research purposes. While the specific details of its synthesis are not publicly available, several vendors offer this compound, suggesting established methods for its production [, ].

Potential Applications:

The research potential of 2-((7-(5-(Di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile lies in its structure, which combines several functional groups of interest:

  • Benzothiadiazole: This heterocyclic ring system is known to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties [].
  • Malononitrile: This electron-withdrawing group can influence the compound's reactivity and potential applications in organic synthesis and materials science.
  • Thiophene: This aromatic ring system is found in many biologically active molecules and can contribute to the overall properties of the compound.

DTDCTB is an organic compound belonging to the class of conducting polymers. It is synthesized for research purposes and shows promise in the development of organic electronics [].


Molecular Structure Analysis

The key features of DTDCTB's structure include (refer to [] for a detailed chemical structure):

  • Benzothiadiazole ring: This heterocyclic ring system is known for its diverse biological activities, including antibacterial, antifungal, and antitumor properties []. However, in DTDCTB, it likely functions as an electron acceptor unit due to its electronegative nitrogen and sulfur atoms.
  • Thiophene ring: This aromatic ring is commonly found in organic electronics materials and contributes to the overall conjugation of the molecule, influencing its conductivity [].
  • Malononitrile groups: These electron-withdrawing groups present at both ends of the molecule influence its reactivity and optoelectronic properties [].
  • Di-p-tolylamino group: This bulky group attached to the thiophene ring enhances the solubility of the molecule in organic solvents but might hinder close packing in a solid state, potentially affecting its charge transport properties [].

Chemical Reactions Analysis

The specific details of DTDCTB synthesis are not publicly available. However, scientific research suggests established methods for its production [].

The compound can undergo various reactions typical of its functional groups. These might include:

  • Substitution reactions: The amine group (N(C6H4CH3)2) could potentially undergo nucleophilic substitution reactions with strong electrophiles.
  • Cyclization reactions: Depending on reaction conditions, the malononitrile groups might be involved in cyclization reactions.

Physical And Chemical Properties Analysis

Data on specific physical and chemical properties of DTDCTB, such as melting point, boiling point, and solubility, is not readily available from commercial vendors or scientific publications.

  • Relatively high molecular weight: The presence of multiple aromatic rings and bulky substituents suggests a high molecular weight, potentially leading to a solid state at room temperature.
  • Moderate solubility: The di-p-tolylamino group might enhance solubility in organic solvents, while the aromatic and cyano groups could limit water solubility.
  • Semiconducting behavior: The conjugated structure with electron-donating and withdrawing groups suggests potential semiconducting properties [].

DTDCTB's primary application lies in organic electronics. Its mechanism of action in this context involves charge transport within the molecule due to its conjugated structure. The electron-donating and withdrawing groups influence the energy levels of the frontier orbitals (HOMO and LUMO), impacting conductivity [].

XLogP3

7.5

Dates

Modify: 2023-08-16

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